Cas no 1343366-64-2 (2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol)

2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol is a cyclohexylamine derivative featuring a hydroxyl-terminated ethoxy spacer, offering a balance of hydrophilicity and lipophilicity. Its structure, incorporating a rigid 4,4-dimethylcyclohexyl group, enhances steric stability, while the flexible ethanolic chain improves solubility in polar and semi-polar solvents. This compound is particularly useful as an intermediate in organic synthesis, where its bifunctional nature allows for selective modifications at either the amine or hydroxyl group. Its stability under mild conditions and compatibility with a range of reagents make it suitable for applications in pharmaceuticals, agrochemicals, and specialty materials. The product’s well-defined purity and consistent performance ensure reliability in research and industrial processes.
2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol structure
1343366-64-2 structure
Product Name:2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol
CAS No:1343366-64-2
MF:C12H25NO2
MW:215.332403898239
CID:5149542
PubChem ID:64415891
Update Time:2025-06-09

2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[(4,4-dimethylcyclohexyl)amino]ethoxy}ethan-1-ol
    • 2-(2-((4,4-Dimethylcyclohexyl)amino)ethoxy)ethan-1-ol
    • Ethanol, 2-[2-[(4,4-dimethylcyclohexyl)amino]ethoxy]-
    • 2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol
    • Inchi: 1S/C12H25NO2/c1-12(2)5-3-11(4-6-12)13-7-9-15-10-8-14/h11,13-14H,3-10H2,1-2H3
    • InChI Key: RLXLUROYZDKWOS-UHFFFAOYSA-N
    • SMILES: O(CCO)CCNC1CCC(C)(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 161
  • XLogP3: 1.4
  • Topological Polar Surface Area: 41.5

2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol Pricemore >>

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Additional information on 2-{2-(4,4-dimethylcyclohexyl)aminoethoxy}ethan-1-ol

Compound CAS No. 1343366-64-2: 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol

The compound with CAS No. 1343366-64-2, known as 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol, is a specialized organic compound with a unique structure and versatile applications. This compound belongs to the class of alcohols and features a complex molecular architecture that combines a cyclohexane ring, an amino group, and an ethoxy chain. The presence of the 4,4-dimethylcyclohexyl group imparts steric bulk to the molecule, while the aminoethoxy moiety introduces hydrogen bonding capabilities, making it suitable for various chemical reactions and applications.

Recent studies have highlighted the potential of 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol in the field of materials science. Researchers have explored its use as a precursor for synthesizing advanced polymers and surfactants. The compound's ability to form stable emulsions has been particularly noted in industrial applications, such as in the formulation of paints and coatings. Its unique balance of hydrophilic and hydrophobic properties makes it an ideal candidate for these purposes.

In terms of synthesis, this compound is typically derived from a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include 4,4-dimethylcyclohexylamine and ethylene glycol, which are combined under controlled conditions to yield the final product. The synthesis pathway has been optimized in recent years to improve yield and reduce environmental impact, aligning with the growing emphasis on sustainable chemistry practices.

One of the most promising areas of research for 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol is its application in drug delivery systems. Its amphiphilic nature allows it to act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Studies have demonstrated its potential in encapsulating anticancer agents, where its biocompatibility and controlled release properties are highly advantageous.

Moreover, this compound has shown potential in the development of advanced lubricants. Its ability to reduce friction and wear under high-stress conditions has been tested in various industrial settings. Recent experiments have indicated that incorporating this compound into lubricant formulations can significantly extend machinery lifespan and improve operational efficiency.

The structural versatility of 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol also makes it a valuable tool in organic synthesis. It serves as a building block for constructing more complex molecules with tailored functionalities. For instance, its use as a chelating agent in metal coordination chemistry has opened new avenues for catalytic applications.

In conclusion, CAS No. 1343366-64-2, or 2-{2-(4,4-Dimethylcyclohexyl)Aminoethoxy}Ethan-1-Ol, is a multifaceted compound with significant potential across diverse industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern material science and pharmaceutical research.

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